molecular formula C12H9FN4OS B4415310 {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide

{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide

Cat. No.: B4415310
M. Wt: 276.29 g/mol
InChI Key: WGFPKYVPZOEARM-UHFFFAOYSA-N
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Description

{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, an amino group, and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidine with thioacetonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetonitrile
  • **6-amino-1-(4-bromophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetonitrile
  • **6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetonitrile

Uniqueness

The presence of the fluorophenyl group in {[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide imparts unique chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS/c13-8-1-3-9(4-2-8)17-10(15)7-11(18)16-12(17)19-6-5-14/h1-4,7H,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFPKYVPZOEARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N=C2SCC#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide
Reactant of Route 2
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide
Reactant of Route 3
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide
Reactant of Route 4
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide
Reactant of Route 5
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide
Reactant of Route 6
{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]sulfanyl}methyl cyanide

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